molecular formula C21H31NO11 B586772 Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside CAS No. 436853-00-8

Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside

Cat. No. B586772
CAS RN: 436853-00-8
M. Wt: 473.475
InChI Key: DMMHDVIDPISODO-DUDXSYDCSA-N
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Description

Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside is a compound with the molecular formula C21H31NO11 . It is also known by other names such as N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide .


Synthesis Analysis

The synthesis of this compound involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a mannopyranoside, which is linked to a glucopyranosyl group via a 2-O-glycosidic bond . The glucopyranosyl group is further substituted with an acetamido group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include glycosylation, acetylation, and thiolysis . The dithiasuccinoyl (Dts) group provides bivalent protection and can be removed rapidly under mild conditions by thiolysis or other reductive procedures .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 473.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Scientific Research Applications

Biochemical Significance and Therapeutic Potential

  • Anticancer and Apoptosis Inducing Agents : Research highlights the importance of complex glycosides, such as acacic acid-type saponins, which share a structural resemblance with Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside. These compounds are explored for their cytotoxic, immunomodulatory, and apoptosis-inducing properties, primarily against cancer cells. The structural configuration, including the glycosylation patterns, plays a crucial role in their biological activity, suggesting that similar compounds may offer promising therapeutic avenues in oncology (Lacaille‐Dubois et al., 2011).

  • Antioxidant Properties : Chromones and their derivatives, structurally related to the compound , have been identified for their significant antioxidant capabilities. These compounds, found in dietary sources, are known for their ability to neutralize reactive oxygen species, potentially delaying or inhibiting cellular damage that leads to various diseases. This insight underscores the potential of Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside and related compounds in mitigating oxidative stress-related conditions (Yadav et al., 2014).

  • Immunomodulatory Activities : The immunomodulating activities of glucans are well-documented, with significant clinical potential in treating infectious diseases, cancer, and in vaccine development. Given the structural complexity and biochemical roles of glucans, it is plausible that Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside may also exhibit similar immunomodulatory effects, offering a new dimension in therapeutic applications (Luzio, 2005).

  • Yeast Cell Wall Bioactivities : The structure and bioactivities of β-glucan and mannan from yeast cell walls, known for their antimicrobial and immune-stimulating properties, provide a basis for investigating Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside. Its potential in enhancing innate and adaptive immunity, as well as its role in adsorbing mycotoxins and improving the intestinal environment, could be significant in the context of antibiotic resistance and animal health (Liu et al., 2021).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-17(28)15(26)12(7-23)31-20(14)33-19-18(29)16(27)13(8-24)32-21(19)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMHDVIDPISODO-DUDXSYDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3=CC=CC=C3)CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OCC3=CC=CC=C3)CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747099
Record name Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-mannopyranoside

CAS RN

436853-00-8
Record name Benzyl 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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